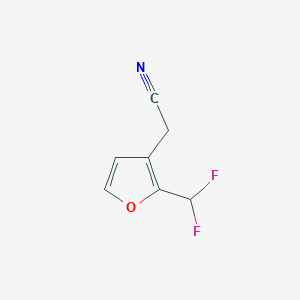
2-(2-(Difluoromethyl)furan-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Difluorometil)furan-3-il)acetonitrilo es un compuesto orgánico con la fórmula molecular C7H5F2NO. Pertenece a la clase de derivados de furano, que son conocidos por sus diversas propiedades biológicas y químicas. Este compuesto se caracteriza por la presencia de un grupo difluorometil unido a un anillo de furano, que está conectado a un grupo acetonitrilo. La estructura única de este compuesto lo convierte en un intermedio valioso en diversas síntesis químicas y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(2-(Difluorometil)furan-3-il)acetonitrilo típicamente involucra la introducción de un grupo difluorometil a un anillo de furano, seguido de la adición de un grupo acetonitrilo. Un método común involucra la reacción de 2-furylacetonitrilo con un agente difluorometilante en condiciones controladas. La reacción generalmente se lleva a cabo en presencia de una base, como carbonato de potasio, y un solvente, como dimetilsulfóxido (DMSO), a temperaturas elevadas.
Métodos de Producción Industrial
La producción industrial de 2-(2-(Difluorometil)furan-3-il)acetonitrilo puede involucrar procesos de lotes a gran escala o continuos. La elección del método depende de factores como el rendimiento, la pureza y la rentabilidad. Las técnicas avanzadas, como la química de flujo, se pueden emplear para optimizar las condiciones de reacción y mejorar la eficiencia del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(2-(Difluorometil)furan-3-il)acetonitrilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El anillo de furano se puede oxidar para formar derivados de furan-2,3-diona.
Reducción: El grupo nitrilo se puede reducir para formar la amina correspondiente.
Sustitución: El grupo difluorometil se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio (LiAlH4) o gas hidrógeno (H2) en presencia de un catalizador.
Sustitución: Los nucleófilos como aminas, tioles o alcóxidos se pueden usar para reacciones de sustitución.
Principales Productos Formados
Oxidación: Derivados de furan-2,3-diona.
Reducción: 2-(2-(Difluorometil)furan-3-il)etilamina.
Sustitución: Varios derivados de furano sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-(2-(Difluorometil)furan-3-il)acetonitrilo tiene varias aplicaciones en investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas y productos farmacéuticos.
Biología: Los derivados del compuesto se estudian por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Sirve como bloque de construcción para el desarrollo de nuevos medicamentos y agentes terapéuticos.
Industria: El compuesto se utiliza en la producción de agroquímicos, colorantes y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-(2-(Difluorometil)furan-3-il)acetonitrilo depende de su aplicación específica y la molécula diana. En los sistemas biológicos, el compuesto o sus derivados pueden interactuar con enzimas o receptores, lo que lleva a la inhibición o activación de vías bioquímicas específicas. El grupo difluorometil puede mejorar la estabilidad y la biodisponibilidad del compuesto, convirtiéndolo en un valioso farmacóforo en el diseño de fármacos.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(2-(Trifluorometil)furan-3-il)acetonitrilo
- 2-(2-(Clorometil)furan-3-il)acetonitrilo
- 2-(2-(Bromometil)furan-3-il)acetonitrilo
Singularidad
2-(2-(Difluorometil)furan-3-il)acetonitrilo es único debido a la presencia del grupo difluorometil, que confiere propiedades químicas y biológicas distintas. El grupo difluorometil mejora la lipofilicidad y la estabilidad metabólica del compuesto, lo que lo convierte en un intermedio valioso en la síntesis de productos farmacéuticos y otras moléculas bioactivas.
Propiedades
Número CAS |
1706448-00-1 |
|---|---|
Fórmula molecular |
C7H5F2NO |
Peso molecular |
157.12 g/mol |
Nombre IUPAC |
2-[2-(difluoromethyl)furan-3-yl]acetonitrile |
InChI |
InChI=1S/C7H5F2NO/c8-7(9)6-5(1-3-10)2-4-11-6/h2,4,7H,1H2 |
Clave InChI |
IRZGXFPBSUCUEL-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1CC#N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


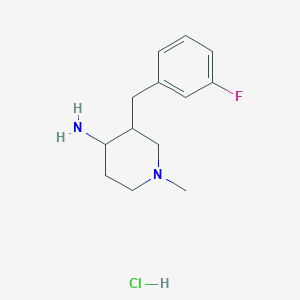
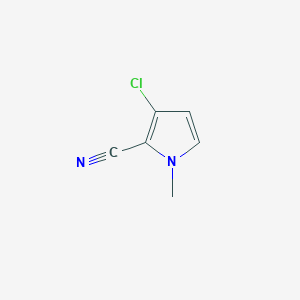
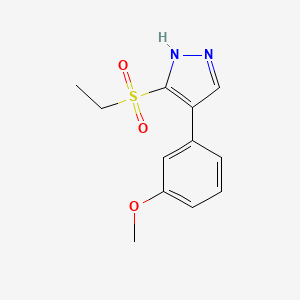
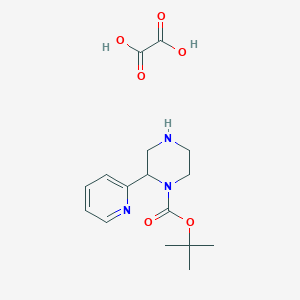
![Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11786913.png)
![2-oxo-3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazole-8-carboxylic acid](/img/structure/B11786924.png)
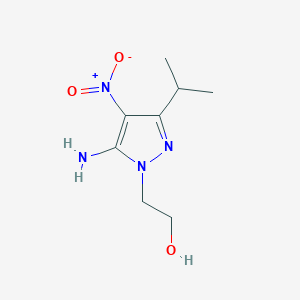
![2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11786937.png)

![2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole](/img/structure/B11786945.png)




